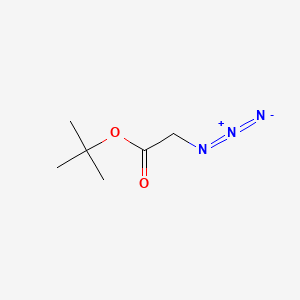
3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
Übersicht
Beschreibung
The compound "3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their structural diversity, which allows for a wide range of chemical reactions and potential for synthesis of novel compounds with various properties .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions, which can be efficient and versatile methods for constructing complex molecules. For instance, a one-pot, three-component reaction has been described for the synthesis of pyrazolo[3,4-b]pyridine derivatives, yielding high product yields . Similarly, aminomethylation reactions have been employed to synthesize pyrido[1,2-a][1,3,5]triazine derivatives from dihydropyridine dicarbonitriles . These methods demonstrate the synthetic flexibility of pyridine derivatives, allowing for the introduction of various substituents and functional groups.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are often confirmed using spectroscopic methods such as IR, UV-vis, and fluorescence spectroscopy, as well as X-ray crystallography. For example, the structures of certain pyridine derivatives were elucidated using single crystal X-ray diffraction, providing detailed insights into their molecular geometry and confirming the presence of specific substituents . These structural analyses are crucial for understanding the relationship between the structure of pyridine derivatives and their physical, chemical, and biological properties.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, which can be influenced by the nature of the substituents present on the pyridine ring. Chlorination reactions, for example, have been used to introduce chloro groups into the pyridine ring, which can then react with alkyl- and arylamines to yield amino-substituted pyridinecarbonitriles . The reactivity of these compounds can be further modified through the introduction of additional functional groups, such as nitro, alkoxy, or thioether groups, which can lead to the formation of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and optical properties. For instance, the fluorescence spectra of pyridine derivatives can vary depending on the solvent and the specific substituents present, indicating changes in their optical properties . Additionally, the biological activities of these compounds, such as antimicrobial and anticancer properties, are also closely related to their chemical structure . Understanding these properties is essential for the development of pyridine derivatives as potential therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
3-Pyridinecarbonitrile and its derivatives have been a subject of research in various chemical reactions. One study details the regioselective conversion of 3-cyano-6-hydroxy-2-pyridones into 3-cyano-6-amino-2-pyridones, demonstrating the tautomeric mixture’s reactivity with phosphorus oxychloride, leading to chloropyridones and their conversion to aminopyridones (Katritzky, Rachwał & Smith, 1995). Another research focused on the synthesis and reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, exploring its reactivity with alkyl- and arylamines (Azuma et al., 2003).
Structural and Spectroscopic Analysis
Investigations into the structural features of pyridine derivatives, including variants of 3-pyridinecarbonitrile, have been conducted using methods like IR, electronic spectroscopy, and X-ray diffraction. These studies provide insights into the optical properties and emission spectra of these compounds (Cetina et al., 2010).
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis of new series of pyridine and fused pyridine derivatives from 3-pyridinecarbonitrile compounds has been explored. This includes the conversion of these compounds to various derivatives with potential applications in different chemical contexts (Al-Issa, 2012).
Development of Inotropic Agents
Some studies have investigated the synthesis of compounds related to 3-pyridinecarbonitrile as potential inotropic agents. These agents are designed to affect the force of muscle contractions, particularly in the heart, which has implications in the treatment of heart diseases (Fossa et al., 1997).
Antihypertensive Activity
Research has been conducted on derivatives of 3-pyridinecarbonitrile for their potential antihypertensive activity. These studies aim to develop new drugs for treating high blood pressure and related cardiovascular conditions (Bergmann & Gericke, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-butyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-4-5-13-10(14)6-8(2)9(7-12)11(13)15/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJSXHNBIXPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=C(C(=C1O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068158 | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
CAS RN |
39108-47-9 | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039108479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-2-hydroxy-4-methyl-5-cyano-6-pyridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55959N4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















